4-Bromo-3-fluoro-2-methylphenylboronic acid
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Overview
Description
4-Bromo-3-fluoro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2 and a molecular weight of 232.84 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and methyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3-fluoro-2-methylbenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-2-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the aryl boronic acid with an aryl halide.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the de-boronated aryl compound.
Scientific Research Applications
4-Bromo-3-fluoro-2-methylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Bromo-3-fluoro-2-methylphenylboronic acid can be compared with other similar boronic acids, such as:
- 4-Bromo-2-fluorophenylboronic acid
- 4-Bromo-3-methylphenylboronic acid
- 3-Fluoro-2-methylphenylboronic acid
Uniqueness: The unique combination of bromine, fluorine, and methyl substituents on the phenyl ring imparts distinct reactivity and selectivity in chemical reactions, making this compound a valuable compound in organic synthesis .
Biological Activity
4-Bromo-3-fluoro-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), in vitro assays, and theoretical models.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C7H7BrFNO2
- Molecular Weight : 232.04 g/mol
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical applications.
The mechanism of action for boronic acids generally involves the formation of reversible covalent bonds with target biomolecules. In the case of this compound, studies suggest that it may interact with proteins involved in cancer progression through the following mechanisms:
- Inhibition of Androgen Receptor (AR) : Research indicates that boronic acids can act as antagonists to the androgen receptor, which is crucial in prostate cancer biology. The compound's structural modifications allow it to engage in hydrogen bonding with specific amino acids within the AR binding site, potentially inhibiting its activity .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and liver (HepG2) cancer cells. The anti-proliferative activity was assessed using assays such as CellTiter 96, showing promising results after 24 to 72 hours of incubation .
Structure-Activity Relationship Studies
The biological activity of this compound can be better understood through SAR studies. These studies evaluate how changes in chemical structure affect biological activity:
Case Studies and Experimental Findings
Several studies have investigated the biological implications of this compound:
- Prostate Cancer Treatment : A study designed new analogs based on this compound to evaluate their efficacy against prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth by disrupting AR signaling pathways .
- Hepatotoxicity Assessment : Given the importance of hepatotoxicity in drug development, the HepG2 cell line was employed to assess potential liver toxicity associated with these compounds. The findings suggested that while some derivatives showed anti-cancer properties, they also posed risks for liver damage, necessitating further investigation into their safety profiles .
- Binding Affinity Studies : Theoretical models have been developed to predict how boronic acids interact with insulin and other proteins. These models indicate that specific structural features of boronic acids can significantly influence their binding capabilities and biological efficacy .
Properties
IUPAC Name |
(4-bromo-3-fluoro-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWGIBWBCAGELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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